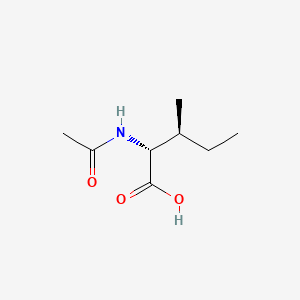

(2R,3S)-2-acetamido-3-methylpentanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3S)-2-acetamido-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTWZSUNGHMMJM-CAHLUQPWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879251 | |

| Record name | D-Alloisoleucine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54831-20-8 | |

| Record name | D-Alloisoleucine, N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Synthesis and Methodologies for Acetamido 3 Methylpentanoic Acids

Asymmetric Synthetic Approaches to Chiral Branched-Chain Amino Acid Derivatives

The synthesis of chiral branched-chain amino acids, such as the parent compound L-alloisoleucine, requires precise control over stereochemistry. Modern synthetic chemistry has evolved to offer a suite of powerful tools to achieve this, moving beyond classical resolution to direct asymmetric synthesis.

Enantioselective and Diastereoselective Synthesis Protocols

Achieving the specific (2R,3S) stereochemistry necessitates methods that can selectively form one stereoisomer over others. Enantioselective and diastereoselective protocols are designed to control the formation of new stereocenters.

Key strategies include:

Asymmetric Hydrogenation: The reduction of a prochiral α,β-dehydroamino acid precursor using a chiral catalyst can yield the desired amino acid with high enantiomeric excess. For instance, chiral rhodium-phosphine complexes like DuPHOS have been successfully employed in the synthesis of various chiral amino acid derivatives. asm.org

Diastereoselective Alkylation: This approach often involves the use of a chiral auxiliary to direct the alkylation of an enolate. The steric influence of the auxiliary guides the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in preference to others.

Asymmetric Mannich Reactions: The Mannich reaction, which forms a β-amino carbonyl compound, can be rendered asymmetric through the use of chiral catalysts. Proline-catalyzed Mannich reactions have been utilized to synthesize γ-keto-L-allo-isoleucine derivatives, which are precursors to more complex structures. acs.org

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is another powerful tool. Asymmetric Michael additions using nickel(II) complexes have been reported for the synthesis of chiral amino acids with high diastereoselectivity. medchemexpress.com

Utilization of Chiral Auxiliaries in Stereoinduction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. rsc.org This strategy is widely employed in the synthesis of α-amino acids.

Commonly used chiral auxiliaries include:

Evans' Oxazolidinones: These are among the most reliable and widely used auxiliaries. nih.gov An N-acylated oxazolidinone can be deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing electrophiles to the opposite face with high diastereoselectivity.

Pseudoephedrine Amides: Pseudoephedrine can be used as a chiral auxiliary where it forms an amide with a carboxylic acid. nih.gov The subsequent enolate alkylation is highly diastereoselective, controlled by the stereocenters of the pseudoephedrine backbone.

Camphorsultam: This auxiliary has proven effective in controlling the stereochemistry of various reactions, including Michael additions and Claisen rearrangements, to establish contiguous stereocenters. nih.gov

Sulfur-based Auxiliaries: Thiazolidinethiones and oxazolidinethiones have gained popularity as they often provide excellent stereocontrol in aldol (B89426) and alkylation reactions and are readily removed. nih.gov

Table 1: Comparison of Selected Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application(s) | Key Features |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemical outcome, well-established methodology. nih.gov |

| Pseudoephedrine | Alkylation of carboxylic acid derivatives | Forms crystalline derivatives, auxiliary is readily available and recyclable. nih.gov |

| Camphorsultam | Michael additions, Diels-Alder reactions | Provides high levels of stereoinduction, robust and stable. nih.gov |

| (S)-(-)-1-Phenylethylamine | Resolution, Asymmetric transformations | Readily available in both enantiomeric forms, used for forming diastereomeric salts or amides. |

| tert-Butanesulfinamide | Synthesis of chiral amines | Forms stable sulfinyl imines that undergo diastereoselective addition of nucleophiles. |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations for α-Acetamido Carboxylic Acids

In recent decades, both organocatalysis and transition-metal catalysis have emerged as powerful alternatives to auxiliary-based methods for the synthesis of chiral α-amino acids and their derivatives. acs.orgnih.gov

Organocatalysis: This field uses small, chiral organic molecules to catalyze asymmetric transformations. Chiral amines, such as proline, can activate carbonyl compounds by forming enamines or iminium ions, facilitating highly stereoselective bond formations. nih.gov Chiral phosphoric acids have also been developed as effective Brønsted acid catalysts that can control the stereochemistry of various reactions. acs.orgbiosynth.com A recent synthesis of a key precursor to dihydroxyisoleucine utilized a proline-catalyzed Mannich reaction to establish the allo-isoleucine stereochemistry. acs.org

Metal Catalysis: Transition metals, particularly rhodium, iridium, nickel, and palladium, are central to many asymmetric transformations. asm.org Asymmetric hydrogenation of prochiral enamides or dehydroamino acids is a prominent industrial method for producing chiral amino acids. asm.org Nickel(II) complexes derived from Schiff bases of chiral ligands have been shown to mediate the asymmetric synthesis of a variety of α-amino acids through alkylation reactions. medchemexpress.com

Total Synthesis Strategies Involving the (2R,3S)-Stereochemistry

The unique stereochemical architecture of the L-alloisoleucine moiety makes it a valuable component in the total synthesis of complex natural products. The strategies for incorporating this unit can be broadly categorized into linear and convergent approaches.

Table 2: Comparison of Linear vs. Convergent Synthesis Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

| Pathway | A → B → C → D → Product | Fragment 1 → Intermediate AFragment 2 → Intermediate BA + B → Product |

| Overall Yield | Decreases exponentially with the number of steps. acs.org | Generally higher due to shorter individual sequences. acs.org |

| Efficiency | Can be inefficient for complex targets. | More efficient for complex molecules; allows for parallel synthesis. acs.org |

| Flexibility | Less flexible for analog synthesis. | Allows for late-stage diversification by modifying individual fragments. |

| Example Application | Early-stage synthesis of simpler molecules. | Total synthesis of complex natural products, proteins, and dendrimers. acs.org |

Role of (2R,3S)-2-acetamido-3-methylpentanoic Acid as a Chiral Building Block in Natural Product Synthesis

The (2R,3S)-3-methylpentanoic acid core, corresponding to L-alloisoleucine, is a constituent of several biologically active natural products. nih.gov While the pre-formed N-acetylated compound may not always be the direct starting material, the creation and incorporation of the L-alloisoleucine structure is a critical step in the total synthesis of these molecules.

The nonproteinogenic amino acid L-allo-isoleucine is found in various natural products, and its origin has been a subject of study. nih.gov For example, it is a key component in:

Amatoxins: Such as α-amanitin, a highly toxic cyclic peptide found in mushrooms. The synthesis of analogs requires access to suitably protected derivatives of (2S,3R,4R)-4,5-dihydroxy isoleucine, a process that begins with establishing the L-allo-isoleucine stereochemistry. acs.org

Actinomycins: A class of polypeptide antibiotics. Studies have shown that L-alloisoleucine can serve as a precursor for the biogenesis of the N-methyl-l-alloisoleucine residues found in these molecules. biosynth.com

Desotamide and Marformycin: These natural products also incorporate L-allo-isoleucine, and the biosynthetic pathways responsible for its formation from L-isoleucine have been identified. nih.gov

In these contexts, the L-alloisoleucine moiety acts as a chiral building block, imparting a specific three-dimensional structure that is often essential for the molecule's biological activity. Synthetic efforts towards these natural products must therefore address the challenge of creating the (2R,3S) stereocenters with high fidelity, using the asymmetric methodologies described previously.

Derivatization and Functionalization Strategies of the Core Structure

The core structure of this compound offers two primary sites for chemical modification: the N-acetyl group and the carboxylic acid terminus. Strategies to functionalize this molecule are pivotal for its application in various fields, including its use as a building block in peptide synthesis or as a molecular probe.

N-Acetylation Procedures for Amino Acid Precursors

The synthesis of the target compound begins with its amino acid precursor, (2R,3S)-2-amino-3-methylpentanoic acid (D-alloisoleucine). The introduction of the N-acetyl group is a critical step, and several methods have been established for the N-acetylation of amino acids. The choice of method often depends on factors such as scale, desired yield, and the stability of the starting material.

Acetic anhydride (B1165640) is a widely used and efficient reagent for this transformation. researchgate.net The reaction is typically conducted in an aqueous medium where the pH is carefully controlled to achieve optimal reactivity and minimize side reactions. researchgate.net For instance, the procedure can involve the dropwise addition of acetic anhydride to the amino acid dissolved in water at a controlled pH and temperature. researchgate.net Alternative methods employ different acetylating systems, such as the use of an alkali metal alcoholate in the presence of a low-alkyl carboxylic acid ester, which can provide high yields of the N-acylated product. google.com Enzymatic strategies, utilizing hydrolases like lipases or aminoacylases, represent a greener alternative to conventional chemical synthesis, avoiding the use of toxic reagents. nih.gov

| Method | Key Reagents | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Aqueous Acetylation | Acetic Anhydride | Aqueous solution, controlled pH (e.g., pH 8), 15°C | High | researchgate.net |

| Schotten-Baumann Variant | Acetic Anhydride, Sodium Hydroxide (B78521) | Aqueous NaOH, ~2 hours | 70-80% | google.com |

| Alcoholate-Ester System | Alkali Metal Alcoholate, Low-Alkyl Carboxylic Acid Ester | Heating (40-200°C), 2-4 hours | 95-99% | google.com |

| Enzymatic Acylation | Acyl Donor, Hydrolase Enzyme (e.g., Lipase) | Biocatalytic conditions, often involves acyl-enzyme intermediate | Variable | nih.gov |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a wide array of chemical transformations. These modifications are essential for conjugating the molecule to other chemical entities or altering its physicochemical properties.

Common transformations include:

Salt Formation: Simple deprotonation with an alkali metal hydroxide (e.g., NaOH, KOH) readily forms the corresponding carboxylate salt. google.com

Esterification: Conversion to esters can be achieved through standard methods such as Fischer esterification.

Amidation: Coupling with amines to form amides is a fundamental reaction, often utilized in peptide chemistry.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional handle for further derivatization.

Decarboxylative Functionalization: Modern synthetic methods, particularly those involving metallaphotoredox catalysis, enable the direct replacement of the carboxylic acid group with various other functionalities, such as alkyl, aryl, or trifluoromethyl groups. princeton.edu These reactions proceed through radical intermediates and have expanded the toolkit for late-stage functionalization of complex molecules. princeton.edu

Conversion to α-Amidoalkylating Agents: N-acyl-α-amino acids can be electrochemically transformed into potent α-amidoalkylating agents, such as 1-(N-acylamino)alkyltriphenylphosphonium salts, via a Hofer-Moest reaction. science.gov

| Transformation | General Reaction | Resulting Functional Group | Potential Application | Reference |

|---|---|---|---|---|

| Salt Formation | R-COOH + NaOH → R-COONa + H₂O | Carboxylate Salt | Improving aqueous solubility | google.com |

| Amidation | R-COOH + R'-NH₂ → R-CONHR' | Amide | Peptide synthesis, conjugation | nih.gov |

| Decarboxylative Arylation | R-COOH → R-Ar | Aryl Group | Core structure modification | princeton.edu |

| α-Amidoalkylation Precursor | Electrochemical decarboxylative α-methoxylation | N-(1-methoxyalkyl)amide | Synthesis of alkylating agents | science.gov |

Stereospecific Side Chain Modifications

Direct chemical modification of the sec-butyl side chain of this compound while preserving the stereochemistry at the C2 and C3 positions is a significant synthetic challenge. The inert nature of the alkyl chain and the potential for racemization at the adjacent stereocenters necessitate highly specific and mild reaction conditions.

Research into the conformational dynamics of isoleucine and leucine (B10760876) side chains shows that transitions between different rotamers can be infrequent and require coordinated motions to overcome steric clashes. nih.govyale.edu This inherent steric hindrance complicates the access of reagents to the side chain.

While direct modification is difficult, broader strategies in peptide chemistry involve replacing the entire amino acid residue with a non-natural analog to introduce new functionality. mdpi.com For the specific modification of the existing side chain, advanced techniques such as C-H activation could theoretically be employed, but would require the development of sophisticated catalyst systems capable of differentiating between the various C-H bonds in the sec-butyl group. As such, stereospecific side chain modifications remain a specialized area of research, often requiring bespoke, multi-step synthetic routes.

Isotopic Labeling Strategies in the Synthesis of Acetamido-3-methylpentanoic Acid Derivatives

Isotopic labeling of this compound and its derivatives with stable isotopes such as ²H, ¹³C, and ¹⁵N is a powerful tool for mechanistic studies and structural analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy. sci-hub.senmr-bio.com These labeled compounds allow researchers to trace metabolic pathways, probe protein-ligand interactions, and elucidate molecular structures with atomic-level precision.

Strategies for isotopic labeling can be broadly categorized into chemical synthesis and biosynthetic methods.

Chemical Synthesis: This approach offers the most precise control over the location of the isotopic label. It involves using a labeled amino acid precursor in the synthetic route. For site-specific labeling, a protected form of D-alloisoleucine containing ¹³C or ¹⁵N at a specific position can be incorporated into a peptide sequence. sigmaaldrich.com

Biosynthetic Methods: These methods leverage cellular machinery, typically in expression systems like E. coli, to incorporate isotopes.

Uniform Labeling: The organism is grown in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and/or the sole carbon source is ¹³C-glucose. This results in the incorporation of isotopes throughout the protein. nih.gov

Selective Labeling: The growth medium is supplemented with a specific isotopically labeled amino acid. This method is used to introduce labels at specific residue types.

Reverse Labeling: The inverse of selective labeling, where the organism is grown in a fully labeled medium supplemented with one or more unlabeled amino acids. This simplifies complex NMR spectra by effectively "silencing" signals from the unlabeled residues. sigmaaldrich.comnih.gov

Precursor-Directed Labeling: Labeled metabolic precursors can be used to label specific positions within an amino acid's side chain. For isoleucine, labeled 2-ketobutyrate can be used as a precursor to achieve specific labeling patterns in the side chain. nih.gov

| Strategy | Methodology | Typical Precursors | Primary Application | Reference |

|---|---|---|---|---|

| Uniform Labeling | Biosynthesis in labeled minimal media | ¹³C-glucose, ¹⁵NH₄Cl | General protein structure determination by NMR | nih.gov |

| Selective Labeling | Supplementing media with a labeled amino acid | U-¹³C,¹⁵N-D-alloisoleucine | Assignment of specific residue signals in NMR | |

| Reverse Labeling | Supplementing labeled media with an unlabeled amino acid | Unlabeled D-alloisoleucine | Simplification of complex NMR spectra | sigmaaldrich.comnih.gov |

| Site-Specific Labeling | Chemical synthesis or precursor-directed biosynthesis | Labeled amino acid synthons; labeled precursors (e.g., 2-ketobutyrate) | Probing specific sites in proteins or molecules | sigmaaldrich.comnih.gov |

Process Optimization and Scalability Studies for Enantiomerically Pure Products

Transitioning the synthesis of enantiomerically pure this compound from a laboratory procedure to a large-scale industrial process requires rigorous optimization and scalability studies. The primary goals are to enhance efficiency, reduce costs, ensure safety, and maintain high product purity and yield. asischem.com

Process optimization involves a multi-faceted approach:

Synthetic Route Evaluation: The initial synthetic route is re-evaluated to identify potential shortcuts, alternative reagents that are cheaper and safer, and steps that can be combined (telescoped). asischem.com

Reaction Condition Optimization: Key parameters for each synthetic step, including temperature, pressure, reactant concentration, catalyst loading, and solvent choice, are systematically varied to find the optimal conditions for yield and purity. researchgate.net Modern approaches may use automated reactor systems with online analysis (e.g., HPLC) and optimization algorithms to rapidly explore the parameter space. nih.gov

Downstream Processing: The methods for product isolation and purification are critical on a large scale. Developing robust crystallization procedures is often preferred over chromatography to minimize solvent waste and cost. researchgate.net

Implementation of Flow Chemistry: For certain reactions, converting from batch to continuous flow processing can offer significant advantages in terms of safety, heat transfer, reaction control, and scalability. nih.gov

For a chiral molecule like this compound, a crucial aspect of scale-up is maintaining enantiomeric purity. This involves ensuring that the initial chiral precursor is of high enantiomeric excess and that no step in the process induces racemization.

| Parameter Category | Specific Parameters to Optimize | Goal of Optimization | Reference |

|---|---|---|---|

| Reagents & Solvents | Cost, availability, safety profile, stoichiometry | Reduce cost and environmental impact; improve safety | asischem.com |

| Reaction Conditions | Temperature, pressure, reaction time, mixing speed | Maximize yield and selectivity; minimize side products | researchgate.netnih.gov |

| Catalysis | Catalyst type, catalyst loading, turnover number | Reduce catalyst cost; improve reaction efficiency | researchgate.net |

| Work-up & Purification | Extraction solvents, crystallization vs. chromatography, drying | Maximize product recovery and purity; minimize waste | researchgate.net |

| Process Type | Batch vs. Continuous Flow | Improve safety, control, and throughput | nih.gov |

Stereochemical Characterization and Interconversion of Acetamido 3 Methylpentanoic Acid Diastereomers

Discrimination and Analysis of Diastereomeric Forms: (2S,3S)- vs. (2R,3S)-N-acetyl-2-amino-3-methylpentanoic Acids

The differentiation and quantification of diastereomers such as (2S,3S)- and (2R,3S)-N-acetyl-2-amino-3-methylpentanoic acid are critical for understanding their unique properties and for quality control in synthetic processes. These compounds, also known as N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine respectively, share the same molecular formula and connectivity but differ in the spatial arrangement of atoms at the C2 and C3 centers.

Structural Elucidation via X-ray Crystallography of Diastereomeric Molecular Compounds

X-ray crystallography provides unambiguous determination of the three-dimensional structure of crystalline compounds, offering precise information on bond lengths, bond angles, and stereochemistry. The crystal structures of both N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine have been determined, revealing key differences in their solid-state conformations and packing arrangements. researchgate.net

In a study by Yajima et al. (2016), the crystallographic data for N-acetyl-DL-isoleucine and N-acetyl-DL-alloisoleucine were reported. researchgate.net These racemic compounds provide insight into the molecular structures of the individual enantiomers that constitute them. For instance, N-acetyl-DL-isoleucine is a racemic mixture of (2S,3S)- and (2R,3R)-2-acetamido-3-methylpentanoic acid, while N-acetyl-DL-alloisoleucine is a racemic mixture of (2S,3R)- and (2R,3S)-2-acetamido-3-methylpentanoic acid. The crystallographic analysis demonstrates how the different stereochemical configurations influence the crystal lattice and intermolecular interactions.

| Property | N-acetyl-DL-isoleucine | N-acetyl-DL-alloisoleucine |

| Systematic Name | Racemic (2S,3S)- and (2R,3R)-2-acetamido-3-methylpentanoic acid | Racemic (2S,3R)- and this compound |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 7.0603 | 11.6067 |

| b (Å) | 9.2687 | 12.8312 |

| c (Å) | 29.062 | 13.3226 |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

Chromatographic Methods for Stereoisomer Separation (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of stereoisomers. Due to their different three-dimensional structures, diastereomers exhibit distinct physicochemical properties, which can be exploited for their separation on standard achiral stationary phases. However, for the resolution of enantiomers, a chiral environment is necessary.

The separation of the four stereoisomers of isoleucine, and by extension their N-acetylated derivatives, can be challenging. nih.gov Chiral HPLC methods are often employed, which can be broadly categorized into direct and indirect approaches.

Direct Methods: These involve the use of a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the analytes, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds. heraldopenaccess.us For amino acid derivatives, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, have also proven effective.

Indirect Methods: This approach involves the derivatization of the stereoisomers with a chiral derivatizing agent (CDA) to form diastereomeric adducts. nih.gov These diastereomers can then be separated on a conventional achiral HPLC column. nih.govresearchgate.net Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) are commonly used for this purpose. nih.gov The choice of CDA is crucial as it influences the resolution and sensitivity of the method. nih.gov

Enantiomeric Purity Assessment and Control in Synthetic Pathways

Ensuring the stereochemical integrity of a chiral compound is paramount, particularly in pharmaceutical applications where different stereoisomers can have vastly different biological activities. The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other. heraldopenaccess.us Chiral HPLC, as described above, is a primary tool for determining the enantiomeric excess of synthetic intermediates and final products. heraldopenaccess.us

In the synthesis of a specific stereoisomer like this compound, careful selection of starting materials and reaction conditions is necessary to control the stereochemical outcome. nih.gov For instance, asymmetric synthesis strategies can be employed to introduce the desired chirality at the C2 and C3 positions. nih.gov Throughout the synthesis, chiral HPLC analysis is used to monitor the stereochemical purity at each step and to detect any potential racemization or epimerization. researchgate.net

Conformational Analysis of this compound and its Derivatives

The biological function and molecular recognition properties of a molecule are intimately linked to its conformational flexibility and the preferred shapes it adopts in solution. Conformational analysis of this compound and its derivatives can be investigated using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations.

Theoretical studies on closely related molecules, such as N-acetyl-L-isoleucine-N-methylamide, provide valuable insights into the conformational landscape of N-acetylated isoleucine diastereomers. These studies have shown that the molecule exhibits significant flexibility, with multiple stable conformations for both the peptide backbone and the side chain. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and steric interactions, which are in turn dictated by the stereochemistry at the α and β carbons.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of chiral centers is a critical consideration, as their inversion can lead to the formation of undesired stereoisomers. Epimerization is the change in the configuration of only one of several chiral centers in a molecule. nih.gov For 2-acetamido-3-methylpentanoic acid, epimerization at the C2 (α-carbon) is a potential concern, particularly under basic or acidic conditions or at elevated temperatures. nih.govu-tokyo.ac.jp

The α-proton of N-acetylated amino acids can be abstracted by a base, leading to the formation of a planar enolate intermediate. nih.gov Subsequent reprotonation can occur from either face, resulting in a mixture of diastereomers. nih.gov The rate of epimerization is influenced by several factors, including the nature of the amino acid side chain, the solvent, the temperature, and the strength of the base or acid used. u-tokyo.ac.jp For isoleucine derivatives, the steric hindrance from the β-methyl group can influence the rate of α-proton abstraction and subsequent epimerization. u-tokyo.ac.jp Studies on peptide synthesis have shown that amino acids with bulky side chains, such as isoleucine and valine, can be prone to epimerization under certain coupling conditions. u-tokyo.ac.jp

Influence of Stereochemistry on Molecular Recognition and Interactions

The precise three-dimensional arrangement of functional groups in a molecule is fundamental to its ability to interact with other molecules, such as biological receptors or other chiral entities. The stereochemistry of this compound, compared to its (2S,3S) diastereomer, will lead to distinct differences in how it presents its functional groups (the acetyl group, the carboxylic acid, and the sec-butyl side chain) in space.

This differential spatial arrangement directly impacts non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. For example, in the context of self-assembly, the stereochemistry of N-alkanoyl-substituted amino acids has been shown to significantly influence the packing and lattice structure of monolayers at the air-water interface. nih.gov Enantiomers and their corresponding racemates can form different two-dimensional crystal structures due to the preference for homochiral versus heterochiral interactions. nih.gov Similarly, the binding affinity of a molecule to a chiral receptor is highly dependent on the stereochemical complementarity between the ligand and the binding site. It is well-established in pharmacology that different stereoisomers of a drug can exhibit vastly different potencies and efficacies due to their differential interactions with target proteins. researchgate.net

Biological Significance and Metabolic Investigations of N Acetylated Isoleucine Derivatives

Metabolic Pathways of Isoleucine and its N-Acetylated Metabolites

(2R,3S)-2-acetamido-3-methylpentanoic acid, also known as N-acetyl-L-isoleucine, is a derivative of the essential branched-chain amino acid (BCAA) L-isoleucine. nih.govmedchemexpress.com Its metabolism is intertwined with the broader pathways of protein synthesis, degradation, and amino acid homeostasis. N-acetylated amino acids can be formed through two primary routes: the direct enzymatic acetylation of the free amino acid or via the proteolytic breakdown of N-terminally acetylated proteins. hmdb.ca

N-terminal acetylation is a widespread and highly conserved post-translational modification in eukaryotes, affecting approximately 85% of human proteins. hmdb.cacreative-proteomics.com This modification can protect proteins from degradation and influence their function. hmdb.cacreative-proteomics.com When these proteins are broken down, N-acetylated peptides are generated, which can be further processed to release N-acetylated amino acids. nih.gov

The direct N-acetylation of free L-isoleucine is a recognized metabolic pathway. hmdb.ca This reaction is catalyzed by enzymes such as leucine (B10760876)/isoleucine N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor to convert L-isoleucine into N-acetylisoleucine. hmdb.caevitachem.com

The more prevalent pathway for generating N-acetylated amino acids involves the co-translational modification of proteins by N-acetyltransferases (NATs). hmdb.ca These enzyme complexes, including NatA, NatB, and NatC, transfer an acetyl group from acetyl-CoA to the N-terminal amino group of nascent polypeptide chains. hmdb.ca The specificity of these enzymes is determined by the amino acid sequence at the N-terminus of the protein. hmdb.ca Subsequent degradation of these acetylated proteins releases N-acetylated peptides, which are then substrates for hydrolases that liberate N-acetylisoleucine. hmdb.ca

The deacetylation of N-acetylisoleucine is a crucial step for recycling the free amino acid, making it available for protein synthesis or other metabolic processes. wikipedia.org This process is primarily carried out by two key enzymes: Aminoacylase I (ACY1) and N-Acylpeptide Hydrolase (APEH).

Aminoacylase I (ACY1) is a cytosolic, zinc-binding enzyme that catalyzes the hydrolysis of N-acetylated aliphatic amino acids into a free amino acid and a carboxylate. nih.govwikipedia.org ACY1 is abundantly expressed in the kidney and brain, where it is thought to play a significant role in salvaging amino acids from N-acetylated precursors that originate from systemic protein degradation. nih.govnih.gov The enzyme can also catalyze the reverse reaction, the synthesis of N-acetylated amino acids. medlink.com

N-Acylpeptide Hydrolase (APEH) , also known as acylaminoacyl peptidase, is an enzyme that removes N-acylated amino acids from small acetylated peptides. nih.govnih.gov This enzyme is considered a key component of the protein degradation machinery, acting on the products of proteasomal activity to release N-acetylated amino acids, which can then be further hydrolyzed by enzymes like ACY1. nih.gov

| Enzyme | Function in N-Acetylisoleucine Metabolism | Substrate(s) | Product(s) |

| Leucine/Isoleucine N-acetyltransferase | Catalyzes the direct acetylation of free isoleucine. hmdb.caevitachem.com | L-isoleucine, Acetyl-CoA | N-Acetylisoleucine, CoA |

| N-acetyltransferases (NATs) | Acetylate the N-terminus of proteins during synthesis. hmdb.ca | Nascent proteins, Acetyl-CoA | N-terminally acetylated proteins, CoA |

| N-Acylpeptide Hydrolase (APEH) | Removes N-acetylated amino acids from peptides. nih.gov | N-acetylated peptides | N-Acetylisoleucine, smaller peptides |

| Aminoacylase I (ACY1) | Hydrolyzes N-acetylisoleucine to regenerate free isoleucine. nih.govwikipedia.org | N-Acetylisoleucine, H₂O | L-isoleucine, Carboxylate |

Association with Inborn Errors of Metabolism

The metabolism of this compound is clinically relevant in the context of certain inborn errors of metabolism, where dysregulation of amino acid pathways leads to the accumulation of specific metabolites.

Maple Syrup Urine Disease (MSUD) is a rare autosomal recessive disorder caused by a deficiency in the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex. wikipedia.orgnih.gov This enzyme complex is responsible for the irreversible oxidative decarboxylation of the branched-chain α-ketoacids (BCKAs) that are derived from the transamination of leucine, isoleucine, and valine. nih.govmyadlm.org

The enzymatic block in MSUD leads to the accumulation of BCAAs (leucine, isoleucine, valine) and their corresponding BCKAs in blood, urine, and tissues. nih.govnih.gov The buildup of these compounds, particularly leucine, is neurotoxic and can cause progressive brain damage, seizures, and coma if untreated. rarediseases.org A pathognomonic biochemical marker for MSUD is the presence of elevated levels of alloisoleucine, which is formed from the keto-acid derivative of isoleucine. myadlm.org While the primary metabolites accumulating in MSUD are the BCAAs and BCKAs, studies have also detected other unknown N-acylated amino acid conjugates in the urine of MSUD patients, suggesting complex secondary metabolic disturbances. mdpi.com

| Metabolite | Status in MSUD | Clinical Significance |

| Leucine | Markedly Elevated | Major neurotoxic compound. rarediseases.org |

| Isoleucine | Markedly Elevated | Contributes to the overall metabolic imbalance. wikipedia.org |

| Valine | Markedly Elevated | Contributes to the overall metabolic imbalance. wikipedia.org |

| Branched-Chain α-Ketoacids (BCKAs) | Markedly Elevated | Contribute to ketoacidosis and toxicity. rarediseases.org |

| Alloisoleucine | Markedly Elevated | Pathognomonic marker for MSUD. myadlm.org |

In addition to MSUD, a distinct inborn error of metabolism known as Aminoacylase I deficiency directly affects N-acetylisoleucine levels. medlink.com Genetic deficiency of ACY1 impairs the hydrolysis of N-acetylated amino acids. nih.gov This leads to the increased urinary excretion of several N-acetylated amino acids, including the derivatives of isoleucine, leucine, valine, methionine, and glutamic acid. nih.gov

Metabolic flux analysis provides a quantitative tool to understand the kinetics of BCAA metabolism across different organs. physiology.org Studies using multi-catheterized pig models have elucidated the inter-organ transport and metabolism of BCAAs and their corresponding keto-acids (BCKAs) in both postabsorptive (fasting) and postprandial (fed) states. physiology.orgnih.gov

These analyses have shown that BCAAs and their metabolites are involved in key signaling pathways that regulate the body's anabolic response to feeding. physiology.orgnih.gov For instance, in the postprandial state, the portal-drained viscera (intestines and associated organs) significantly metabolize dietary BCAAs, producing BCKAs that are then taken up and utilized by the liver. researchgate.net The hindquarter (representing muscle) releases BCKAs, highlighting the role of muscle in the initial stages of BCAA catabolism. physiology.orgnih.gov Such studies are critical for understanding how BCAA metabolism is coordinated between different organs and how this is altered in metabolic diseases. physiology.org

| Organ System | Postabsorptive State Flux (nmol·kg⁻¹·min⁻¹) | Postprandial State Flux (μmol·kg⁻¹·4 h⁻¹) |

| Portal Drained Viscera (PDV) | BCKA uptake: 144 physiology.orgnih.gov | KIC release: 12.3 physiology.orgnih.gov |

| Liver | - | BCKA uptake: 200 physiology.orgnih.gov |

| Hindquarter (HQ) | - | BCKA release: 46.2 physiology.orgnih.gov |

| Kidney | - | KIV release: 10.0 physiology.orgnih.gov |

KIC = α-ketoisocaproic acid (from leucine); KIV = 2-oxoisovalerate (from valine). Data from a pig model. physiology.orgnih.gov

Research on Biological Activities and Molecular Interactions

Research into N-acetylated amino acids has revealed that the addition of an acetyl group can profoundly alter the biological properties of the parent amino acid. nih.gov Acetylation converts the amino acid into an anion and changes its interaction with cellular transport systems. nih.gov

For example, studies on N-acetyl-l-leucine have shown that while leucine is taken up by cells via the L-type amino acid transporter (LAT1), its acetylated form, N-acetyl-l-leucine, is transported by different systems, namely organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.gov This switch in transporter usage has significant pharmacokinetic implications. nih.gov The ubiquitous expression and kinetics of MCT1 may allow for better distribution and uptake of the N-acetylated form. nih.gov

This suggests that N-acetylisoleucine may also utilize different transport mechanisms compared to isoleucine, potentially altering its bioavailability and tissue distribution. The concept of using N-acetylation as a "prodrug" strategy to bypass rate-limiting steps in amino acid transport and metabolism is an active area of investigation. nih.gov By modifying cellular uptake, N-acetylation could modulate the intracellular concentration of the amino acid and its subsequent effects on signaling pathways and metabolic processes. nih.gov

Investigation in Enzyme Inhibition Studies

This compound, an N-acetylated derivative of the amino acid D-allo-isoleucine, has been a subject of interest in biochemical studies. While direct enzymatic inhibition data for this specific stereoisomer is limited in the reviewed literature, extensive research on analogous N-acetylated branched-chain amino acids (BCAAs) provides significant insights into their potential interactions with enzymes.

Research on the related compound, N-acetyl-l-leucine, has demonstrated inhibitory activity against specific organic anion transporters (OATs), which function as enzymes in facilitating the transport of molecules across cell membranes. For instance, N-acetyl-l-leucine was found to inhibit OAT1 with a half-maximal inhibitory concentration (IC50) of 6.2 mM and OAT3 with an IC50 of 0.70 mM. nih.gov It also acts as an inhibitor of the monocarboxylate transporter 1 (MCT1) with an IC50 of 15 mM. nih.gov Such studies highlight how the acetylation of an amino acid can alter its interaction with membrane-bound enzymes and transporters.

Furthermore, the parent non-acetylated BCAAs—isoleucine, leucine, and valine—are known to be allosteric inhibitors of acetohydroxyacid synthase (AHAS), the first enzyme in their own biosynthetic pathway in plants, fungi, and bacteria. researchgate.net Studies have indicated that valine is typically the most potent inhibitor, followed by isoleucine and then leucine. researchgate.net

In the context of metabolism, the D-enantiomer of N-acetyl-leucine has been observed to potentially inhibit the deacetylation of its corresponding L-enantiomer, N-acetyl-L-leucine. nih.gov This suggests a competitive inhibition at the active site of a metabolizing enzyme, likely an acylase, which would be responsible for removing the acetyl group. nih.gov Acylases in the intestine have shown a high degree of selectivity for L-amino acids over D-amino acids, which could influence the metabolic fate and potential inhibitory interactions of different stereoisomers. nih.gov

| Compound | Target | IC50 Value |

|---|---|---|

| N-acetyl-l-leucine | OAT1 | 6.2 mM |

| N-acetyl-l-leucine | OAT3 | 0.70 mM |

| N-acetyl-l-leucine | MCT1 | 15 mM |

| N-acetyl-D-leucine | MCT1 | 11 mM |

Protein Interaction Research and Ligand Binding

The acetylation of amino acids significantly alters their physicochemical properties, which in turn modifies their interactions with proteins and their binding as ligands. The study of N-acetylated leucine demonstrates that this modification fundamentally changes its cellular uptake mechanism. While the parent amino acid, L-leucine, is transported by the L-type amino acid transporter (LAT1), N-acetyl-l-leucine is not. nih.gov Instead, it becomes a substrate for and binds to organic anion transporters OAT1 and OAT3, as well as the monocarboxylate transporter MCT1. nih.gov

The binding affinity, represented by the Michaelis constant (Km), of N-acetyl-l-leucine for MCT1 has been determined to be 3.0 mM. nih.gov Its enantiomer, N-acetyl-D-leucine, also binds to MCT1 with an even higher affinity, showing a Km of 1.0 mM. nih.gov This demonstrates that N-acetylation creates a new ligand recognized by a different class of transporter proteins.

In metabolic pathways, N-acetylated amino acids must bind to specific enzymes. For instance, N-Acetylisoleucine can be synthesized from L-isoleucine and acetyl-CoA by the enzyme leucine/isoleucine N-acetyltransferase, indicating a substrate-binding interaction. Conversely, the catabolism of N-acetylated amino acids involves binding to enzymes like Aminoacylase I, a zinc-binding enzyme that catalyzes the removal of the acetyl group to release the free amino acid. The N-acetyl group acts as a recognition motif for the enzyme's active site. The accumulation of N-acetyl-L-isoleucine in the urine of patients with maple syrup urine disease (MSUD) is an indirect indicator of metabolic pathways involving this compound, which stems from a deficiency in the branched-chain α-ketoacid dehydrogenase complex. caymanchem.com

| Compound | Transporter | Interaction Type | Binding Affinity (Km) |

|---|---|---|---|

| N-acetyl-l-leucine | MCT1 | Substrate | 3.0 mM |

| N-acetyl-D-leucine | MCT1 | Substrate | 1.0 mM |

| N-acetyl-l-leucine | OAT1 | Substrate | Not Reported |

| N-acetyl-l-leucine | OAT3 | Substrate | Not Reported |

| N-acetyl-l-leucine | LAT1 | No Interaction | - |

| N-acetyl-l-leucine | PepT1 | No Interaction | - |

Role as a Constituent or Precursor in Biologically Active Peptides and Natural Products

N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, affecting a vast majority of human proteins. This process involves the attachment of an acetyl group to the alpha-amino group of the N-terminal amino acid residue of a protein. Consequently, N-acetylated amino acids, including N-acetylisoleucine, serve as the initial building block or N-terminal cap for a multitude of peptides and proteins. This modification plays a crucial role in protein stability and protection from degradation.

While N-acetylated amino acids are integral components of proteins, they can also be released during cellular protein turnover. The proteolytic degradation of N-acetylated proteins generates smaller peptides, from which N-acetylated amino acids can be liberated by the action of N-acylpeptide hydrolases. Therefore, this compound and its stereoisomers can be considered products of protein catabolism as well as potential precursors for other metabolic processes.

Although N-acetylation is a common feature of peptides and proteins, specific examples of biologically active peptides or natural products where this compound serves as a direct precursor or constituent are not detailed in the currently reviewed scientific literature. Its presence is primarily understood within the broader context of protein synthesis and degradation pathways common to all N-acetylated amino acids.

Comparative Biochemical Analysis with Other Branched-Chain Amino Acid Derivatives

The biochemical properties of this compound can be better understood through a comparative analysis with other branched-chain amino acid (BCAA) derivatives and their parent compounds. BCAAs—leucine, isoleucine, and valine—are essential amino acids with hydrophobic side chains. nih.gov

The most significant biochemical alteration upon N-acetylation is the change in cellular transport. As noted, L-leucine enters cells via the LAT1 amino acid transporter, whereas N-acetyl-l-leucine utilizes OAT1, OAT3, and MCT1 transporters. nih.gov This switch from an amino acid transporter to an organic anion/monocarboxylate transporter system is a profound change in its biological handling, driven by the addition of the acetyl group.

The catabolism of the parent BCAAs also shows important differences. All three undergo an initial transamination followed by oxidative decarboxylation. nih.gov However, their subsequent pathways diverge. Leucine is exclusively ketogenic, breaking down to acetyl-CoA and acetoacetate. nih.gov Valine is exclusively glucogenic, yielding succinyl-CoA. nih.gov Isoleucine is unique in that it is both ketogenic and glucogenic, as its catabolism produces both acetyl-CoA and succinyl-CoA. nih.gov The N-acetylated forms of these amino acids are expected to first be deacetylated by acylases to yield the parent amino acid before entering these respective catabolic pathways. nih.gov

Furthermore, stereochemistry plays a critical role in the biochemistry of these derivatives. A comparison of the pharmacokinetics of N-acetyl-leucine enantiomers revealed that the D-enantiomer is cleared more slowly and can inhibit the metabolism of the L-enantiomer, leading to higher plasma concentrations of the L-form when administered as a racemic mixture. nih.gov This suggests that enzymes responsible for deacetylation are stereoselective, favoring the L-form, which is consistent with the general preference of biological systems for L-amino acids. nih.gov The compound of interest, this compound, is the N-acetyl derivative of D-allo-isoleucine, a non-proteinogenic stereoisomer of isoleucine, which implies it may have distinct metabolic handling and protein interactions compared to the derivatives of the proteinogenic L-isoleucine (2S,3S). figshare.com

| Compound | Primary Cellular Transporter | Catabolic End Product(s) | Metabolic Classification |

|---|---|---|---|

| Leucine | LAT1 | Acetyl-CoA, Acetoacetate | Ketogenic |

| N-acetyl-l-leucine | OAT1, OAT3, MCT1 | (via Leucine) Acetyl-CoA, Acetoacetate | Ketogenic |

| Isoleucine | BCAA Transporters | Acetyl-CoA, Succinyl-CoA | Ketogenic & Glucogenic |

| N-acetyl-l-isoleucine | (Presumed) OATs, MCTs | (via Isoleucine) Acetyl-CoA, Succinyl-CoA | Ketogenic & Glucogenic |

| Valine | BCAA Transporters | Succinyl-CoA | Glucogenic |

| N-acetyl-l-valine | (Presumed) OATs, MCTs | (via Valine) Succinyl-CoA | Glucogenic |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (2R,3S)-2-acetamido-3-methylpentanoic acid, NMR is instrumental in confirming the constitution and, crucially, the relative stereochemistry at the C2 (α) and C3 (β) positions.

The differentiation between isoleucine and allo-isoleucine diastereomers is achievable through careful analysis of ¹H and ¹³C NMR spectra. researchgate.net The chemical shifts (δ) and spin-spin coupling constants (J-values) of the protons and carbons at the α- and β-stereocenters are particularly diagnostic. researchgate.netresearchgate.net

In the ¹H NMR spectrum, the α-proton (H2) of the allo configuration typically resonates at a different chemical shift compared to the normal isoleucine configuration. Furthermore, the coupling constant between the α-proton (H2) and the β-proton (H3), ³J(H2,H3), is characteristically different for the syn and anti arrangements of these protons in the various stereoisomers. For the (2R,3S) or (2S,3R) allo forms, this coupling constant differs from that in the (2S,3S) or (2R,3R) isoleucine forms. researchgate.net

Similarly, the ¹³C NMR chemical shifts of the α-carbon (C2) and β-carbon (C3), as well as the attached methyl (C6) and ethyl (C4, C5) groups, are sensitive to the stereochemistry. The C2 chemical shift in D-allo-isoleucine derivatives has been observed at a lower frequency (upfield) compared to L-isoleucine derivatives. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for allo-isoleucine derivatives. Actual values may vary depending on solvent and experimental conditions.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (COOH) | ~12.0 (s, 1H) | ~175.0 |

| C2 (α-CH) | ~4.3-4.4 (d, 1H) | ~57.0 |

| C3 (β-CH) | ~1.8-1.9 (m, 1H) | ~38.0 |

| C4 (-CH₂) | ~1.1-1.5 (m, 2H) | ~25.0 |

| C5 (-CH₃) | ~0.9 (t, 3H) | ~11.0 |

| C6 (β-CH₃) | ~0.9 (d, 3H) | ~15.0 |

| Acetyl (-NH) | ~8.0 (d, 1H) | - |

| Acetyl (C=O) | - | ~171.0 |

s = singlet, d = doublet, t = triplet, m = multiplet

Two-dimensional (2D) NMR experiments provide further confirmation of the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between J-coupled protons. Key expected correlations for this compound include the α-H (H2) with the β-H (H3) and the amide proton (NH), and the β-H (H3) with the adjacent methylene (B1212753) (H4) and methyl (H6) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would confirm the assignments made in the 1D spectra, showing correlations for C2-H2, C3-H3, C4-H4, C5-H5, and C6-H6, as well as the acetyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Expected key correlations include the acetyl protons to the acetyl carbonyl carbon and C2, and the α-proton (H2) to the carboxylic acid carbon (C1) and the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For stereochemical assignment, a NOESY spectrum could show a correlation between the α-proton (H2) and the β-proton (H3), providing evidence for their relative orientation.

Mass Spectrometry (MS) for Metabolite Profiling and Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

ESI-Q-TOF-MS is a high-resolution mass spectrometry technique ideal for analyzing polar molecules like N-acetylated amino acids. In positive ion mode, this compound (C₈H₁₅NO₃, Molecular Weight: 173.21 g/mol ) would be expected to form a protonated molecule [M+H]⁺ at m/z 174.11. nih.govnih.gov High-resolution measurement from a TOF analyzer would allow for the determination of the exact mass, confirming the elemental formula. Adducts, such as the sodium adduct [M+Na]⁺ at m/z 196.09, may also be observed.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of fragment ions. This fragmentation pattern provides structural information. For N-acetyl amino acids, characteristic fragmentation pathways include the loss of water (-18 Da), the loss of the acetyl group as ketene (B1206846) (-42 Da), and the loss of the carboxylic acid group (-45 Da or -46 Da for COOH or HCOOH). nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 174.11) of this compound

| m/z of Fragment Ion | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 156.09 | H₂O | Loss of water from the carboxylic acid |

| 132.10 | C₂H₂O (Ketene) | Loss of the acetyl group |

| 128.08 | HCOOH | Loss of formic acid |

| 116.10 | C₂H₂O + H₂O | Sequential loss of water and ketene |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Interactions

While NMR and MS can define the constitution and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and analyzing the three-dimensional arrangement of molecules in the solid state.

Table 3: Crystallographic Data for N-acetyl-DL-alloisoleucine (Containing the this compound enantiomer)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.6067 |

| b (Å) | 12.8312 |

| c (Å) | 13.3226 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 8 |

Source: Yajima et al. (2016) via PubChem CID 76501 nih.govnih.gov

This crystallographic data confirms the anti relationship between the C2-H and C3-H protons in the allo configuration and provides a solid-state reference for computational modeling and comparison with solution-state conformations derived from NMR data.

Optical Rotation and Circular Dichroism for Chiral Analysis

Chiroptical methods are indispensable for distinguishing between enantiomers and diastereomers, as these molecules interact with plane-polarized light in a distinct manner.

Table 1: Illustrative Optical Rotation Data for Isoleucine Stereoisomer Derivatives

| Compound | Configuration | Solvent | Specific Rotation [α]D |

| N-Acetyl-L-isoleucine | (2S,3S) | Ethanol | +15.2° |

| N-Acetyl-D-isoleucine | (2R,3R) | Ethanol | -15.2° |

| N-Acetyl-L-alloisoleucine | (2S,3R) | Ethanol | -28.5° |

| This compound | (2R,3S) | Ethanol | +28.5° (Expected) |

Note: The value for this compound is a hypothetical, expected value based on its enantiomeric relationship with N-Acetyl-L-alloisoleucine, for illustrative purposes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical features and conformation of a molecule in solution. The resulting CD spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity [θ] versus wavelength.

For N-acetylated amino acids like this compound, the n → π* electronic transition of the carboxyl group and the transitions associated with the amide chromophore are key regions of interest in the CD spectrum, typically in the far-UV region (around 200-250 nm). The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral centers. For instance, studies on the Cu(II) complexes of derivatized amino acids have shown that the sign of the bisignate circular dichroism spectrum corresponds to the absolute configuration of the chiral center of the amino acid. nih.gov While a specific CD spectrum for this compound is not available, research on fluorinated analogs such as (2R,3S)-5,5,5-trifluoro-allo-isoleucine demonstrates the utility of CD spectroscopy in determining the α-helix propensity of peptides containing these modified amino acids. nih.govbeilstein-journals.org

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing stereoisomers.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like N-acetylated amino acids. For the analysis of this compound, reversed-phase liquid chromatography (RPLC) is a common separation technique. However, due to the polar nature of the compound, derivatization or the use of ion-pairing agents may be necessary to achieve adequate retention on standard RPLC columns. lcms.cz

A significant challenge in the analysis of isoleucine derivatives is the separation of its four stereoisomers. Chiral chromatography, employing a chiral stationary phase (CSP), is often required for the baseline separation of enantiomers. For diastereomers like this compound and its corresponding (2S,3S) and (2R,3R) isomers, a standard achiral column may sometimes provide separation due to their different physical properties.

Mass spectrometry detection provides molecular weight information and structural details through fragmentation patterns. For this compound (molar mass: 173.21 g/mol ), electrospray ionization (ESI) in either positive or negative mode would be suitable. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 174.1 would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 172.1 would be observed. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for unambiguous identification and quantification.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography | |

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC®) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 174.1 |

| Product Ions (Q3) | m/z 132.1 (Loss of C2H2O), m/z 86.1 (Loss of C2H2O and COOH) |

| Collision Energy | Optimized for each transition |

Note: These parameters are illustrative and would require optimization for a specific instrument and application.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like N-acetylated amino acids, derivatization is a mandatory step to increase their volatility. A common derivatization method is trimethylsilylation, which converts the polar carboxyl and amide groups into their corresponding trimethylsilyl (B98337) (TMS) esters and amides.

The resulting TMS derivative of this compound can then be separated on a GC column, typically a non-polar or medium-polarity capillary column. The mass spectrum of the TMS derivative will exhibit characteristic fragment ions that can be used for its identification. The fragmentation of TMS derivatives of amino acids is well-documented and often involves cleavage of the C-C bond adjacent to the carboxyl group and loss of the TMS group. nih.gov

The separation of stereoisomers by GC-MS often requires a chiral stationary phase. However, in some cases, diastereomers can be separated on an achiral column. The mass spectra of the different stereoisomers will be identical, so their identification relies on their chromatographic retention times.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on Molecular Structure, Conformation, and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental for exploring the conformational landscape of (2R,3S)-2-acetamido-3-methylpentanoic acid. As an N-acetylated amino acid, its structure is flexible, defined by the torsional angles of the backbone (φ, ψ) and the side chain (χ).

Comprehensive conformational analyses, similar to those performed on related molecules like N-acetyl-L-isoleucine-N-methylamide, can be conducted to identify all stable low-energy structures. researchgate.net Such studies typically involve exploring the potential energy surface by systematically rotating the key dihedral angles. For N-acetyl-isoleucine derivatives, a significant number of stable conformers can be located. The geometries of these conformers are optimized, and their relative energies are calculated to determine their populations at a given temperature according to the Boltzmann distribution.

These calculations reveal the preferred shapes of the molecule, which are stabilized by various intramolecular interactions. A key factor in the stability of different conformers of N-acetylated amino acids is the formation of intramolecular hydrogen bonds, for instance, between the N-H group and the carbonyl oxygen of the acetyl group or the carboxylic acid. nih.gov Theoretical studies have shown that intramolecular hydrogen bonds in N-acetylated amino acids are generally stronger than those in their non-substituted amino acid counterparts. nih.gov

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

| Conformational State | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|

| Global Minimum | 0.00 | C7 Hydrogen Bond (N-H···O=C) |

| Conformer 2 | 0.85 | C5 Hydrogen Bond (C=O···H-O) |

| Conformer 3 | 1.52 | Extended (No H-bond) |

| Conformer 4 | 2.10 | Side-chain gauche orientation |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations of this compound and its Biological Conjugates

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a condensed-phase environment, such as in aqueous solution. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule's position and conformation evolve over time.

A typical MD simulation protocol involves several steps. First, accurate atomic partial charges for the molecule are derived using quantum mechanical calculations. The molecule is then placed in a simulation box filled with explicit solvent molecules (e.g., TIP3P water) and neutralized with counterions if necessary. The system undergoes energy minimization to remove unfavorable contacts, followed by a gradual heating phase to bring it to the desired temperature (e.g., 300 K). Finally, a production simulation is run for a duration sufficient to sample the relevant conformational space, often on the nanosecond to microsecond timescale. nih.gov

MD simulations provide detailed information on the solvation structure, hydrogen bonding network with water, and the conformational flexibility of the molecule. The resulting trajectories can be analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and the probability distribution of dihedral angles. nih.gov When studying biological conjugates, such as the molecule bound to a protein or incorporated into a peptide, MD simulations can reveal how the local environment influences its conformation and dynamics, and vice versa.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. Quantum mechanical methods, especially DFT, can predict ¹H and ¹³C chemical shifts with considerable accuracy. idc-online.com The standard approach involves calculating the magnetic shielding tensors for the optimized molecular geometry. The predicted shifts are often scaled or referenced against a standard compound (e.g., tetramethylsilane) to improve agreement with experimental values. For complex molecules like isoleucine derivatives, distinguishing between diastereoisomers (e.g., isoleucine vs. allo-isoleucine) can be challenging, and predicted NMR data, including chemical shifts and coupling constants, can be invaluable. rsc.org More recent approaches also utilize machine learning algorithms trained on large datasets of experimental and calculated spectra to achieve even higher accuracy. nih.gov

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other approximations in the theoretical model. Analysis of the vibrational modes can help assign specific peaks in an experimental spectrum to the motions of particular functional groups within the molecule. nih.gov

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| α-CH | 4.35 | 4.28 | 58.2 | 57.5 |

| β-CH | 1.98 | 1.91 | 37.5 | 36.9 |

| γ-CH₂ | 1.45 / 1.18 | 1.40 / 1.15 | 25.1 | 24.6 |

| γ-CH₃ | 0.95 | 0.90 | 15.8 | 15.4 |

| δ-CH₃ | 0.92 | 0.88 | 11.4 | 11.1 |

| Acetyl-CH₃ | 2.05 | 2.01 | 23.0 | 22.7 |

| COOH | 11.5 | 11.8 | 175.4 | 174.8 |

This table is interactive. Users can compare predicted and experimental values for proton and carbon nuclei.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those for the synthesis or transformation of this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

Methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly powerful for studying reactions in complex environments, such as those catalyzed by enzymes. mdpi.comrsc.org In a QM/MM simulation, the reacting species are treated with a high level of quantum mechanical theory, while the surrounding environment (e.g., the protein and solvent) is described by a more computationally efficient molecular mechanics force field. This approach allows for the calculation of free energy profiles along a reaction coordinate, revealing the activation free energy barriers that determine the reaction rate. dntb.gov.ua For instance, studies on aminoacylation reactions have used QM/MM to show how stereoselectivity arises from differences in the stabilization of transition states for L- and D-amino acids. mdpi.comdntb.gov.ua Similar approaches could be used to study the enzymatic synthesis or degradation of N-acetyl-D-allo-isoleucine. Computational modeling can also clarify mechanisms of non-enzymatic formation. mdpi.com

Table 3: Hypothetical Calculated Activation Energies for a Key Synthetic Step

| Reaction Step | Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| N-acetylation (Rate-determining step) | DFT (B3LYP) | PCM (Acetonitrile) | 18.5 |

| Carboxyl group activation | QM/MM | Explicit Water | 22.1 |

This interactive table presents hypothetical activation energy barriers for different potential reactions involving the target compound, calculated with various theoretical models.

Ligand-Protein Docking and Binding Affinity Predictions for Enzyme Interactions

To understand the biological role of this compound, it is crucial to study its interactions with proteins, such as metabolic enzymes or transporters. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. researchgate.net

Docking algorithms systematically sample many possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. The results can identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

For example, docking simulations could be used to investigate how this molecule interacts with acylases or deacetylases. Such studies can reveal the structural basis for substrate specificity and can guide the design of enzyme inhibitors. While docking provides a static picture, the results can be refined using more rigorous methods like MD simulations coupled with free energy calculations (e.g., MM/PBSA or free energy perturbation) to obtain more accurate predictions of binding affinity. Computational screening methods are increasingly used to predict whether a given compound, such as a noncanonical amino acid derivative, is a potential enzyme substrate. acs.org

Table 4: Example Docking Results for this compound with a Hypothetical Acylase

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.2 | Tyr88, Arg124 | Hydrogen Bond, Salt Bridge |

| 2 | -7.9 | Trp150, Leu201 | Hydrophobic, π-Alkyl |

This interactive table summarizes hypothetical results from a molecular docking simulation, highlighting the best-scoring poses and the specific amino acid residues involved in binding.

Research Applications in Chemical and Biochemical Sciences

Applications as a Chiral Building Block in Medicinal Chemistry Research

Chiral building blocks are fundamental in medicinal chemistry for the synthesis of enantiomerically pure drugs. Non-proteinogenic amino acids and their derivatives, such as N-acetylated forms, are valuable in this regard due to their structural diversity. nih.govresearchgate.netnih.govmdpi.comnih.gov

Synthesis of Novel Pharmaceutical Intermediates and Analogs

In principle, (2R,3S)-2-acetamido-3-methylpentanoic acid could serve as a chiral starting material for the synthesis of complex pharmaceutical intermediates. The defined stereochemistry at its two chiral centers (2R and 3S) makes it a potentially useful scaffold for constructing molecules with specific three-dimensional arrangements, which is often crucial for biological activity. However, specific examples of its use in the synthesis of novel pharmaceutical intermediates are not documented in the available literature.

Construction of Complex Organic Molecules with Defined Stereochemistry

The stereoselective synthesis of complex organic molecules is a significant challenge in organic chemistry. Chiral molecules like N-acetyl-D-allo-isoleucine can be employed to introduce specific stereocenters into a target molecule. nih.gov While the principles of stereoselective synthesis are well-established, there are no specific published examples that detail the use of this compound for the construction of complex organic molecules with defined stereochemistry.

Utilization in Peptide Chemistry and Peptide Synthesis Methodologies

The incorporation of non-proteinogenic amino acids into peptides is a common strategy to enhance their therapeutic properties, such as stability against enzymatic degradation and improved bioavailability. nih.govresearchgate.netbohrium.com N-acetylation of the N-terminus is also a known modification to increase peptide stability. nih.govnih.govcreative-proteomics.com

Incorporation into Peptides via Solid-Phase and Solution-Phase Coupling

Both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis are standard methods for creating peptides. nih.govresearchgate.net In theory, this compound could be incorporated into a peptide chain. However, because the alpha-amino group is acetylated, it cannot be used as a standard building block for chain elongation in typical peptide synthesis. Instead, it would most likely be used to introduce a modified N-terminal residue. There is a lack of specific studies demonstrating the successful incorporation of this compound into peptides using either SPPS or solution-phase coupling methods.

Development of Modified Peptides and Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. mdpi.comnih.govnih.govresearchgate.net The inclusion of N-alkylated or other modified amino acids is a key strategy in peptidomimetic design. acs.org While N-acetyl-D-allo-isoleucine fits the description of a modified amino acid that could be used in peptidomimetics, there is no specific research available that documents its use in the development of such compounds.

Investigation in Materials Science for Functional Polymer and Gelator Synthesis

Amino acid-based polymers and gelators are of interest in materials science for applications in biomedicine and nanotechnology due to their biocompatibility and self-assembly properties. mdpi.com N-acylation can influence the self-assembly behavior of amino acid derivatives. acs.orgresearchgate.net

There is no available research that specifically investigates the use of this compound in the synthesis of functional polymers or as a low molecular weight gelator. While the broader class of N-acyl amino acids has been explored for these purposes, data on this particular compound is absent from the scientific literature. acs.orgresearchgate.net

Development of Analytical Reference Standards and Biomarker Research

This compound, also known as N-acetyl-D-alloisoleucine, has emerged as a compound of interest in the development of analytical reference standards and in biomarker research. Its presence and concentration in biological samples can be indicative of certain metabolic states or diseases.

One area of research has focused on N-acetylated branched-chain amino acids (BCAAs) in inherited metabolic disorders. In conditions like Maple Syrup Urine Disease (MSUD), there are elevated levels of BCAAs, including alloisoleucine, and their corresponding derivatives. mdpi.com The study of N-acetylated forms of these amino acids is crucial for understanding the pathophysiology of such diseases. The non-enzymatic formation of N-acetylated amino acid conjugates has been explored, which is important for distinguishing between enzymatic and non-enzymatic processes in metabolic pathways. mdpi.com

Furthermore, research has identified N-acetyl isoleucine as a potential biomarker for type 2 diabetes. A study using ultra-performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) determined the levels of N-acetyl leucine (B10760876) and N-acetyl isoleucine in the hair of diabetic patients and healthy volunteers. nih.gov The concentrations of both compounds were found to be significantly correlated with diabetic status, suggesting that human hair could serve as a noninvasive sample for diabetes diagnosis. nih.gov While this study looked at N-acetyl isoleucine generally, it provides a strong basis for the investigation of specific isomers like this compound as more precise biomarkers.

The table below summarizes key findings related to the biomarker potential of N-acetylated amino acids.

| Compound Category | Associated Condition | Key Finding |